molecular formula C23H25N3O3 B2765938 N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1002255-45-9

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2765938
CAS-Nummer: 1002255-45-9
Molekulargewicht: 391.471
InChI-Schlüssel: ADPKASBZXGVUGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a 4-methoxy group, a 2-methylphenyl group at position 1, and a carboxamide-linked 4-butylphenyl moiety at position 2. Its structure emphasizes hydrophobic interactions (via the butyl and methylphenyl groups) and hydrogen-bonding capacity (via the carboxamide and methoxy substituents), which are critical for target binding and stability.

Eigenschaften

IUPAC Name

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-5-9-17-11-13-18(14-12-17)24-23(28)22-20(29-3)15-21(27)26(25-22)19-10-7-6-8-16(19)2/h6-8,10-15H,4-5,9H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPKASBZXGVUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Overview

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The IUPAC name of the compound is N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, with a molecular formula of C23H25N3O3 and a molecular weight of 391.471 g/mol. Its structure includes a pyridazine ring and substituents such as a butylphenyl group and a methoxy group, which are crucial for its biological activity.

Property Value
Molecular FormulaC23H25N3O3
Molecular Weight391.471 g/mol
Purity≥95%
Chemical StructureChemical Structure

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within the body. These interactions can influence various cellular signaling pathways, leading to therapeutic effects. The compound may act on enzymes, receptors, or other proteins involved in critical biological processes.

1. Anti-inflammatory Activity

Research indicates that N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses.

2. Anticancer Potential

The compound has shown promise in anticancer studies. It was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The results indicated that it effectively inhibited cell proliferation and induced apoptosis in these cancer cells.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.

Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory effects of N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, researchers observed a reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The compound was found to inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

Study 2: Anticancer Activity

Another study evaluated the anticancer activity of the compound against human cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. Furthermore, flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with other pyridazinone derivatives synthesized for antiparasitic applications. Below is a systematic comparison based on substituent variations, synthetic methodologies, and inferred biological activities:

Table 1: Structural Comparison of Key Pyridazinone Derivatives

Compound Name Substituents (Position 1) Substituents (Position 3) Key Modifications Reference(s)
N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 2-methylphenyl 4-butylphenyl Long alkyl chain for hydrophobicity
N-(4-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 2-methylphenyl 4-bromophenyl Bromine for halogen bonding
N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 4-methylphenyl 3,4-dimethoxyphenyl Enhanced electron-donor groups
N-(3-(Cyclopropylcarbamoyl)phenyl)-1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (6) Benzyl Cyclopropylcarbamoyl Cyclopropyl group for steric effects
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-... (19) 4-methoxybenzyl Fluoro-methoxycyclobutyl Fluorine and methoxy for polarity

Key Findings from Comparative Analysis

Fluorine-containing analogs (e.g., compound 19 in ) exhibit increased polarity and target affinity due to halogen bonding, a feature absent in the butylphenyl derivative .

Synthetic Methodologies :

  • The target compound likely follows synthesis routes similar to those in , involving coupling of carboxylic acid intermediates (e.g., 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) with substituted anilines via HATU/DIPEA-mediated amidation . Yields for such reactions range from 22% to 95%, depending on steric hindrance and purification methods .

Biological Implications :

  • Benzylamine derivatives (e.g., compound 0199 in ) demonstrate superior binding affinity (-5.0 kcal/mol) compared to phenyl carboxamides, suggesting that the target compound’s phenyl-carboxamide scaffold may require optimization for enhanced activity .
  • Cyclopropylcarbamoyl substituents (e.g., compound 6) introduce conformational rigidity, which may improve proteasome inhibition by stabilizing interactions with T. cruzi targets .

Physicochemical Properties: HRMS data for related compounds (e.g., compound 25 in ) confirm accurate mass matches (e.g., [M+H]+ 554.2210), highlighting the reliability of synthetic protocols . The absence of quaternary peaks in NMR spectra () suggests challenges in characterizing aliphatic regions, a common issue for highly substituted pyridazinones .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.